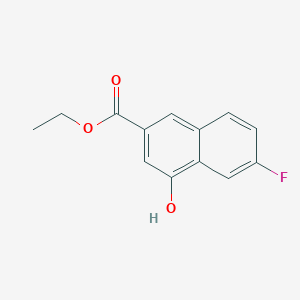

Ethyl 6-fluoro-4-hydroxy-2-naphthoate

Description

BenchChem offers high-quality Ethyl 6-fluoro-4-hydroxy-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-fluoro-4-hydroxy-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDKTCMSIQDCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743636 | |

| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093073-40-5 | |

| Record name | Ethyl 6-fluoro-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate

An In-Depth Technical Guide to the

Abstract

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a potential building block for fluoroquinolone antibiotics[1]. Its substituted naphthalene core presents a unique synthetic challenge requiring a strategic approach to control regioselectivity and functional group compatibility. This guide provides a comprehensive, technically detailed pathway for the synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, designed for researchers and professionals in organic synthesis and drug development. We will dissect a robust synthetic strategy, explain the mechanistic rationale behind each step, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

Strategic Overview: A Retrosynthetic Approach

The architecture of Ethyl 6-fluoro-4-hydroxy-2-naphthoate suggests a strategy where the naphthalene core is constructed via an annulation reaction, rather than by sequential substitution on a pre-formed naphthalene ring. This approach offers superior control over the placement of the hydroxyl and ester functionalities. Our chosen strategy hinges on a Stobbe condensation followed by an intramolecular Friedel-Crafts acylation to build the bicyclic system.

The retrosynthetic analysis below deconstructs the target molecule to reveal the logical sequence of reactions and the selection of commercially viable starting materials.

Caption: Retrosynthetic pathway for Ethyl 6-fluoro-4-hydroxy-2-naphthoate.

The Synthetic Pathway: Mechanism and Rationale

Our four-step synthesis is designed for efficiency and control, transforming simple aromatic and aliphatic precursors into the complex target molecule.

Caption: Overall synthetic workflow from starting materials to the final product.

Step 1: Stobbe Condensation

The synthesis commences with the Stobbe condensation, a variant of the Claisen condensation, between 4-fluorobenzaldehyde and diethyl succinate. This reaction is exceptionally effective for forming the C-C bond that will become the cornerstone of our second ring.

-

Mechanism: The reaction is initiated by a strong base, typically potassium t-butoxide, which deprotonates the α-carbon of diethyl succinate to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of 4-fluorobenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. A subsequent base-mediated E2 elimination opens this strained lactone ring to yield the thermodynamically stable carboxylate salt of an arylidenesuccinic acid half-ester. Acidic workup provides the desired product for the next step.

-

Causality of Choices: Potassium t-butoxide is the base of choice due to its steric bulk, which favors the initial condensation over self-condensation of the succinate ester, and its strength, which is sufficient to drive the reaction to completion.

Step 2: Intramolecular Friedel-Crafts Cyclization

The half-ester from the Stobbe condensation is cyclized to form the naphthalene core. This is achieved through an intramolecular Friedel-Crafts acylation.

-

Mechanism: A strong acid catalyst, such as polyphosphoric acid (PPA) or liquid hydrogen fluoride, protonates the carboxylic acid, which then eliminates water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring (activated by the alkyl substituent) in a classic electrophilic aromatic substitution. The reaction regioselectively occurs at the position ortho to the alkyl chain, leading to the formation of a six-membered ring and yielding a tetralone derivative. Naphthalene itself is more reactive than benzene toward electrophilic aromatic substitution, and this principle facilitates the ring closure[2].

-

Causality of Choices: PPA is an excellent medium for this reaction as it serves as both the acidic catalyst and the solvent, providing a high-boiling, dehydrating environment that promotes the formation of the acylium ion and drives the reaction forward.

Step 3: Aromatization (Dehydrogenation)

The tetralone intermediate from the cyclization step must be aromatized to form the stable naphthalene ring system. This is accomplished through dehydrogenation.

-

Mechanism: The tetralone is heated with a dehydrogenating agent, such as palladium on carbon (Pd/C) or elemental sulfur. At high temperatures, these reagents facilitate the removal of two molecules of hydrogen (H₂), leading to the formation of two new double bonds and the fully aromatic, thermodynamically favored naphthol system. The product of this reaction is 6-fluoro-4-hydroxy-2-naphthoic acid.

-

Causality of Choices: Palladium on carbon is a highly efficient and clean catalyst for dehydrogenation, often providing high yields of the aromatic product with minimal side reactions.

Step 4: Fischer Esterification

The final step is the conversion of the synthesized 6-fluoro-4-hydroxy-2-naphthoic acid to its corresponding ethyl ester. The Fischer esterification is a classic, reliable, and acid-catalyzed method for this transformation.

-

Mechanism: The carboxylic acid is dissolved in an excess of ethanol, which acts as both the solvent and the nucleophile. A catalytic amount of a strong mineral acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. A molecule of ethanol then attacks this carbon, forming a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ethyl ester product.

-

Causality of Choices: Using excess ethanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate. Sulfuric acid is an ideal catalyst due to its high acidity and dehydrating properties.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-(ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic acid (Stobbe Adduct)

-

Apparatus Setup: Equip a flame-dried 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve potassium t-butoxide (1.1 eq.) in anhydrous t-butanol (200 mL) under a nitrogen atmosphere.

-

Reaction Initiation: Prepare a mixture of 4-fluorobenzaldehyde (1.0 eq.) and diethyl succinate (1.2 eq.). Add this mixture dropwise to the stirred solution of potassium t-butoxide at room temperature over 30 minutes. An exothermic reaction will be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC until the benzaldehyde spot disappears.

-

Work-up: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted diethyl succinate.

-

Isolation: Acidify the aqueous layer to pH 2-3 with cold 6M HCl. The product will precipitate as a pale yellow solid or oil. Extract the product into ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude half-ester, which can be used in the next step without further purification.

Protocol 2: Synthesis of 6-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

-

Apparatus Setup: Use a 250 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

-

Reaction: Add polyphosphoric acid (PPA) (~150 g) to the flask and heat to 80°C with stirring.

-

Addition: Slowly add the crude Stobbe adduct from the previous step (1.0 eq.) to the hot PPA. The mixture will become viscous.

-

Reaction Progression: Increase the temperature to 100°C and stir vigorously for 3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture slightly and then carefully pour it onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product in a vacuum oven. Recrystallization from a suitable solvent like ethanol/water can be performed if necessary.

Protocol 3: Synthesis of 6-fluoro-4-hydroxy-2-naphthoic acid

-

Apparatus Setup: Place the crude tetralone carboxylic acid (1.0 eq.) and 10% Palladium on Carbon (Pd/C, ~5 mol%) in a high-boiling point solvent such as diphenyl ether in a flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 250-260°C) for 4-6 hours. Monitor the evolution of H₂ gas.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with toluene to reduce viscosity and filter the hot solution through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the toluene. The high-boiling solvent can be removed by vacuum distillation, or the product can be precipitated by adding a non-polar solvent like hexane.

-

Purification: Collect the solid product by filtration and recrystallize from acetic acid or ethanol to yield pure 6-fluoro-4-hydroxy-2-naphthoic acid.

Protocol 4:

-

Apparatus Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq.) in absolute ethanol (150 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol by about two-thirds using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into 300 mL of ice-cold water. A white or off-white solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallize from ethanol or an ethyl acetate/hexane mixture to afford the final product, Ethyl 6-fluoro-4-hydroxy-2-naphthoate.

Data Summary

The following table summarizes the expected transformations and provides a template for recording experimental data. Yields are illustrative and will vary based on reaction scale and optimization.

| Step | Starting Material(s) | Product | Typical Yield (%) | Key Analytical Notes |

| 1 | 4-Fluorobenzaldehyde, Diethyl succinate | 3-(ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic acid | 75-85% | ¹H NMR will show characteristic vinyl and methylene protons. IR will show C=O (ester and acid) and C=C stretches. |

| 2 | Stobbe Adduct | 6-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 60-70% | ¹H NMR will show aliphatic protons of the saturated ring. IR will show a ketone C=O stretch. |

| 3 | Tetralone Carboxylic Acid | 6-Fluoro-4-hydroxy-2-naphthoic acid | 80-90% | Disappearance of aliphatic protons in ¹H NMR. Appearance of phenolic -OH and aromatic protons. |

| 4 | 6-Fluoro-4-hydroxy-2-naphthoic acid | Ethyl 6-fluoro-4-hydroxy-2-naphthoate | 85-95% | ¹H NMR will show the characteristic triplet and quartet of the ethyl group. Disappearance of the broad carboxylic acid proton. |

Conclusion

The synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate is effectively achieved through a well-designed four-step sequence commencing with a Stobbe condensation. This pathway provides excellent control over the regiochemical outcome, culminating in the desired product in good overall yield. Each step—condensation, cyclization, aromatization, and esterification—is based on reliable and well-understood organic reactions, making this a robust and scalable route for producing this valuable pharmaceutical intermediate. The insights into the mechanistic underpinnings and experimental considerations provided in this guide should empower researchers to successfully implement and adapt this synthesis for their specific drug discovery and development needs.

References

-

Guidechem. (n.d.). What is 2-Naphthoic Acid and How is it Synthesized?. Retrieved from Guidechem website.[3]

-

Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. Retrieved from Filo website.[2]

-

ChemicalBook. (n.d.). 2-Naphthoic acid synthesis. Retrieved from ChemicalBook website.[4]

-

SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from SATHEE website.[5]

-

Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from Chemistry Stack Exchange.[6]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Retrieved from ResearchGate.[7]

-

Benchchem. (n.d.). 3-Fluoro-2-naphthoic acid. Retrieved from Benchchem website.[8]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Retrieved from RSC Publishing.[9]

-

Benchchem. (n.d.). A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives. Retrieved from Benchchem website.[10]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from Grokipedia.[11]

-

Google Patents. (2006, October 11). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid. Retrieved from Google Patents.[12]

-

Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from Alfa Chemistry website.[13]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved from SynArchive website.[14]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from Wikipedia.[15]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from Organic Reactions website.[16]

-

Elman, A. R. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid. Catalysis in Industry, Vol. 3.[17]

-

Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents. Retrieved from Alfa Chemistry website.[18]

-

RSC Publishing. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from RSC Publishing.[19]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from Wikipedia.[20]

-

TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. Retrieved from TCI Chemicals website.[21]

-

MySkinRecipes. (n.d.). Ethyl 6-Fluoro-4-Hydroxy-2-Naphthoate. Retrieved from MySkinRecipes website.[1]

-

Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. Retrieved from Google Patents.[22]

-

Patent 0049616. (1982, April 14). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.[23]

-

Guidechem. (n.d.). ETHYL 6-HYDROXY-2-NAPHTHOATE 17295-12-4 wiki. Retrieved from Guidechem website.[24]

-

RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from RSC Publishing.[25]

-

CP Lab Safety. (n.d.). Ethyl 6-fluoro-4-hydroxy-2-naphthoate, 98% Purity, C13H11FO3, 250 mg. Retrieved from CP Lab Safety website.[26]

-

2a biotech. (n.d.). Products. Retrieved from 2a biotech website.[27]

-

Wang, Y., et al. (n.d.). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Advanced Materials Research.[28]

-

NIH - PMC. (2023, October 5). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Retrieved from NIH website.[29]

-

ResearchGate. (2023, June). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from ResearchGate.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from Organic Chemistry Portal.[30]

-

NIH - PubChem. (n.d.). Ethyl 6-hydroxy-2-naphthoate. Retrieved from PubChem website.[31]

-

RSC Publishing. (2023, May 18). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. Retrieved from RSC Publishing.[32]

Sources

- 1. Ethyl 6-Fluoro-4-Hydroxy-2-Naphthoate [myskinrecipes.com]

- 2. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. synarchive.com [synarchive.com]

- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 21. tcichemicals.com [tcichemicals.com]

- 22. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 23. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 24. Page loading... [wap.guidechem.com]

- 25. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. calpaclab.com [calpaclab.com]

- 27. 2abiotech.net [2abiotech.net]

- 28. researchgate.net [researchgate.net]

- 29. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ester synthesis by esterification [organic-chemistry.org]

- 31. Ethyl 6-hydroxy-2-naphthoate | C13H12O3 | CID 2769636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxy-2-naphthoate: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key chemical intermediate, primarily recognized for its role in the synthesis of advanced fluoroquinolone antibiotics.[1] The incorporation of a fluorine atom into the naphthoate scaffold is a critical structural modification that can significantly influence the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known chemical properties, a detailed exploration of a plausible synthetic pathway, and an analysis of the expected spectroscopic characteristics of this important building block. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from related compounds and established chemical principles to offer a robust technical resource.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of Ethyl 6-fluoro-4-hydroxy-2-naphthoate is presented below. It is important to note that while some data is reported by chemical suppliers, other values are estimated based on the properties of structurally similar compounds.

| Property | Value | Source(s) |

| CAS Number | 109748-35-6 | [2] |

| Molecular Formula | C₁₃H₁₁FO₃ | [3] |

| Molecular Weight | 234.22 g/mol | [2] |

| Purity | >98% (Typically available) | [2] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not reported; likely > 240-250 °C (based on precursor) | [4][5] |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate can be logically approached from its key precursor, 6-hydroxy-2-naphthoic acid. The overall transformation involves two primary steps: esterification of the carboxylic acid and electrophilic fluorination of the aromatic ring. The sequence of these steps can be varied, each with its own synthetic considerations.

Synthesis of the Precursor: 6-Hydroxy-2-naphthoic Acid

The synthesis of 6-hydroxy-2-naphthoic acid is well-documented, with several established methods. A common and industrially relevant approach starts from 2-naphthol.[7] A patented method involves the carboxylation of the potassium salt of 2-naphthol.[8] Another approach involves the synthesis from 6-bromo-2-naphthol, which can be prepared from β-naphthol.[9]

Protocol: Synthesis of 6-Hydroxy-2-naphthoic Acid via Carboxylation of Potassium 2-naphthoxide [8]

-

Formation of Potassium 2-naphthoxide: A mixture of 2-hydroxynaphthalene (2-naphthol) and a potassium base (e.g., potassium hydroxide) in a molar ratio of approximately 1:1 is prepared.

-

Dehydration: The mixture is dehydrated by heating to remove water.

-

Carboxylation: The dehydrated potassium 2-naphthoxide is subjected to a carbon dioxide atmosphere at elevated temperature (around 255-280 °C) and pressure (20-90 psi) in a pressure reactor with agitation.

-

Isomerization Control: The reaction is continued until the ratio of the desired 6-hydroxy-2-naphthoic acid to the isomeric 3-hydroxy-2-naphthoic acid is at least 2:1.

-

Work-up and Isolation: The reaction mixture is cooled, and the 6-hydroxy-2-naphthoic acid is recovered from the resulting product mixture.

Proposed Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate

A plausible synthetic route from 6-hydroxy-2-naphthoic acid is outlined below. This proposed pathway involves an initial esterification followed by a regioselective electrophilic fluorination.

Caption: Proposed synthetic pathway for Ethyl 6-fluoro-4-hydroxy-2-naphthoate.

Protocol: Proposed Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate

Step 1: Esterification of 6-Hydroxy-2-naphthoic Acid

-

Reaction Setup: To a solution of 6-hydroxy-2-naphthoic acid in anhydrous ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Ethyl 6-hydroxy-2-naphthoate. The product can be further purified by recrystallization or column chromatography.

Step 2: Electrophilic Fluorination of Ethyl 6-hydroxy-2-naphthoate

The introduction of a fluorine atom onto the naphthyl ring is a critical step. Electrophilic fluorination using N-F reagents is a common and effective method for this transformation.[10] Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used due to their stability and reactivity.

-

Reaction Setup: Ethyl 6-hydroxy-2-naphthoate is dissolved in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Fluorinating Agent: The electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise to the solution at room temperature or slightly elevated temperature. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The progress of the fluorination is monitored by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, Ethyl 6-fluoro-4-hydroxy-2-naphthoate, is then purified by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group and the aromatic protons on the naphthalene ring.

-

Ethyl Group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -OCH₂-).

-

Aromatic Protons: The aromatic region (7.0-8.5 ppm) will display a complex pattern of signals. The presence of the fluorine atom will introduce coupling to adjacent protons (H-F coupling), which will be observable as doublets or doublet of doublets. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the hydroxyl, ester, and fluorine substituents.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, is expected for the hydroxyl proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Ethyl Group: Signals for the methyl and methylene carbons of the ethyl group are expected around 14 ppm and 61 ppm, respectively.

-

Naphthalene Ring: The ten carbons of the naphthalene ring will appear in the aromatic region (approximately 110-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate around 165-170 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1700-1720 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the range of 1000-1200 cm⁻¹ is indicative of the C-F bond.

-

C-O Stretches: C-O stretching vibrations for the ester and the hydroxyl group will appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 234.0692, corresponding to the molecular formula C₁₃H₁₁FO₃.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of ethylene from the ethyl group, and loss of carbon monoxide from the carbonyl group.

Applications in Drug Discovery and Development

Ethyl 6-fluoro-4-hydroxy-2-naphthoate serves as a crucial building block in the synthesis of fluoroquinolone antibiotics.[1] The core structure of this molecule is incorporated into the final API, where the fluorine atom often plays a vital role in enhancing antibacterial activity and improving pharmacokinetic properties. Its application is primarily in research and development settings for the creation of new antibacterial agents.

Safety and Handling

Based on available safety data for similar compounds, Ethyl 6-fluoro-4-hydroxy-2-naphthoate should be handled with care in a laboratory setting.

-

Hazards: It is potentially harmful if swallowed, may cause skin irritation, and could cause respiratory irritation.

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. While comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a thorough overview of its known properties, a plausible and detailed synthetic route based on established chemical principles, and a predictive analysis of its spectroscopic characteristics. This information serves as a valuable resource for researchers and scientists working in drug discovery and organic synthesis, enabling a better understanding and utilization of this important fluorinated building block. Further experimental studies are warranted to fully characterize this compound and expand its applications.

References

- ChemicalBook. ethyl 6-fluoro-4-hydroxy-2-naphthoate CAS#: 109748-35-6. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82430049.htm

- Haworth, R. D., Jones, B., & Way, Y. M. (1943). 5. Synthesis of 4-hydroxy-2-naphthoic acids. Journal of the Chemical Society (Resumed), 10. https://doi.org/10.1039/JR9430000010

- Google Patents. (n.d.). Coupling process for preparing quinolone intermediates. Retrieved from https://patents.google.

- CymitQuimica. (n.d.). Ethyl 6-fluoro-4-hydroxy-2-naphthoate. Retrieved from https://www.cymitquimica.

- Google Patents. (n.d.). Fluoroquinolone compounds and synthesis method thereof. Retrieved from https://patents.google.

- Google Patents. (n.d.). Preparation method of fluoroquinolone derivative. Retrieved from https://patents.google.

- Haworth, R. D., Jones, B., & Way, Y. M. (1943). 5. Synthesis of 4-hydroxy-2-naphthoic acids. Journal of the Chemical Society (Resumed), 10. https://doi.org/10.1039/JR9430000010

- Wikipedia. (2023, October 27). Electrophilic fluorination. In Wikipedia. https://en.wikipedia.

- PubChem. (n.d.). 4-(Fluorosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/70046

- Journal of Medicinal Chemistry. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00531

- CP Lab Safety. (n.d.). Ethyl 6-fluoro-4-hydroxy-2-naphthoate, 98% Purity, C13H11FO3, 250 mg. Retrieved from https://www.cplabsafety.

- PubChem. (n.d.). Ethyl 6-hydroxy-2-naphthoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2769636

- Organic Syntheses. (n.d.). 1-Naphthoic acid, ethyl ester. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV2P0282

- National Center for Biotechnology Information. (2023). Oxidative aliphatic C–H fluorination with manganese catalysts and fluoride ion. In PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4067977/

- Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV3P0132

- eScholarship. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from https://escholarship.org/uc/item/7f14g97g

- Sigma-Aldrich. (n.d.). 4-HYDROXY-2-NAPHTHOIC ACID. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/1573-91-7

- AChemBlock. (n.d.). 4-Hydroxy-2-naphthoic acid 98%. Retrieved from https://www.achemblock.com/product/1573-91-7.html

- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. https://www.mdpi.com/1420-3049/28/13/5069

- Google Patents. (n.d.). Method for synthesizing 6-hydroxy-2-naphthoic acid. Retrieved from https://patents.google.

- Google Patents. (n.d.). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Retrieved from https://patents.google.

- MySkinRecipes. (n.d.). Ethyl 6-Fluoro-4-Hydroxy-2-Naphthoate. Retrieved from https://www.myskinrecipes.

- 2a biotech. (n.d.). Products. Retrieved from http://www.2abio.com/product/2A-0155255.html

- The Good Scents Company. (n.d.). 1-hydroxy-2-naphthoic acid. Retrieved from https://www.thegoodscentscompany.

- Google Patents. (n.d.). Fluoroquinolone derivative of p-aminosalicylic acid and intermediate, preparation method and application thereof. Retrieved from https://patents.google.

- Google Patents. (n.d.). Process for the production of 6-hydroxy-2-naphthoic acid. Retrieved from https://patents.google.

- Google Patents. (n.d.). Method for producing 6-hydroxy-2-naphthoic acid using naphthalene. Retrieved from https://patents.google.

- ChemicalBook. (n.d.). 6-Hydroxy-2-naphthoic acid. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4249080.htm

- Sigma-Aldrich. (n.d.). 6-Hydroxy-2-naphthoic acid 98. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/16712-64-4

- AiFChem. (n.d.). 17295-12-4 | Ethyl 6-hydroxy-2-naphthoate. Retrieved from https://www.aifchem.com/product/17295-12-4.html

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google Patents [patents.google.com]

- 3. Ethyl 1-naphthoate | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP3638648A2 - Streamlined syntheses of fluoroquinolones - Google Patents [patents.google.com]

- 7. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ethyl 2-naphthoate | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxy-2-naphthoate

A Core Intermediate for Advanced Pharmaceutical Synthesis

Prepared by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-fluoro-4-hydroxy-2-naphthoate (CAS No. 1093073-40-5), a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical significance, outline a robust synthetic pathway, predict its spectral characteristics, and explore its pivotal role in the discovery of next-generation therapeutics.

Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antiviral activities. The strategic incorporation of a fluorine atom onto this scaffold, as seen in Ethyl 6-fluoro-4-hydroxy-2-naphthoate, offers a powerful tool for modulating a molecule's physicochemical and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, improve lipophilicity for better membrane penetration, and increase binding affinity to target proteins[1][2].

Ethyl 6-fluoro-4-hydroxy-2-naphthoate, in particular, has been identified as a crucial intermediate in the synthesis of novel fluoroquinolone antibiotics[2]. The unique arrangement of its functional groups—a hydroxyl group for hydrogen bonding, an ethyl ester for further chemical modification, and a fluorine atom for improved pharmacological properties—makes it a highly valuable and versatile precursor for creating diverse compound libraries.

Chemical Properties Summary

| Property | Value | Source |

| CAS Number | 1093073-40-5 | [3] |

| Molecular Formula | C₁₃H₁₁FO₃ | [4] |

| Molecular Weight | 234.22 g/mol | [2] |

| Purity | Typically >96% | [4] |

| Synonyms | 2-Naphthalenecarboxylic acid, 6-fluoro-4-hydroxy-, ethyl ester | [4] |

Proposed Synthetic Workflow

Caption: Proposed two-part synthetic workflow for Ethyl 6-fluoro-4-hydroxy-2-naphthoate.

Part 1: Synthesis of 6-fluoro-4-hydroxy-2-naphthoic acid (Precursor)

The synthesis of substituted naphthoic acids can be achieved through various methods, including intramolecular Friedel-Crafts cyclization of fluorinated phenylacetic acids or Haworth synthesis using a fluorinated benzene derivative and succinic anhydride[5][6][7]. The precise route would depend on the commercially available starting materials. The key is to construct the fluoronaphthalene core and then introduce the hydroxyl and carboxylic acid functionalities at the 4- and 2-positions, respectively.

Part 2: Experimental Protocol for Fischer Esterification

This protocol describes the conversion of the carboxylic acid precursor to the final ethyl ester product. This self-validating system relies on Le Chatelier's principle, using an excess of ethanol to drive the reaction to completion and the distinct physical properties of the product for purification.

Materials:

-

6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH) (20-30 eq, serves as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-fluoro-4-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous ethanol (20-30 eq).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (catalytic amount) to the mixture. The addition is exothermic and should be done carefully.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction mixture).

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The bicarbonate wash is critical for removing the acidic starting material, a key validation step for reaction completion.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Ethyl 6-fluoro-4-hydroxy-2-naphthoate.

Characterization and Spectral Data Analysis

Definitive characterization of the synthesized compound is achieved through a combination of spectroscopic methods. While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds like 6-hydroxy-2-naphthoic acid[8][9][10].

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns. The fluorine at C6 will cause additional coupling (JHF) to nearby protons. The proton at C5 will likely appear as a doublet of doublets. Ethyl Group (δ 1.4 ppm, triplet; δ 4.4 ppm, quartet): A characteristic triplet for the -CH₃ and a quartet for the -OCH₂- protons. Hydroxyl Proton (δ 5.0-6.0 ppm, broad singlet): A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl will be in this region. Aromatic Carbons (δ ~105-160 ppm): Multiple signals. The carbon attached to fluorine (C6) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. Carbons C5 and C7 will show smaller two-bond couplings (²JCF). Ethyl Group Carbons (δ ~14 ppm, -CH₃; δ ~61 ppm, -OCH₂-): Two distinct signals for the ethyl ester moiety. |

| IR (Infrared) | O-H Stretch (3200-3400 cm⁻¹, broad): Indicates the presence of the hydroxyl group. C-H Stretch (aromatic, ~3050-3100 cm⁻¹; aliphatic, ~2850-2980 cm⁻¹): For aromatic and ethyl group C-H bonds. C=O Stretch (ester, ~1700-1720 cm⁻¹): A strong absorption band characteristic of the ester carbonyl. C-F Stretch (~1100-1250 cm⁻¹): A strong band indicating the carbon-fluorine bond. |

| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 234.22. Fragmentation: Expect loss of the ethoxy group (-OEt, m/z = 45) and subsequent loss of carbon monoxide (-CO, m/z = 28) from the acylium ion. |

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a strategic starting material for synthesizing more complex molecules with therapeutic potential.

Caption: Potential derivatization pathways and therapeutic applications.

A. Precursor for Fluoroquinolone Antibiotics

The primary documented application for this compound is as an intermediate in the synthesis of fluoroquinolone antibiotics[2]. The core structure can be elaborated to form the naphthyridine system found in some potent antibacterial agents[11]. The 6-fluoro substituent is a hallmark of second, third, and fourth-generation quinolones, crucial for their potent activity against both Gram-positive and Gram-negative bacteria[12][13]. The synthesis typically involves the cyclization of intermediates derived from the naphthoic acid ester to build the fused pyridine ring of the quinolone/naphthyridone core[9][13].

B. Scaffold for Anticancer Agents

Naphthalene derivatives, particularly naphthoquinones, are known to possess significant cytotoxic and anticancer activities. The structure of Ethyl 6-fluoro-4-hydroxy-2-naphthoate serves as a valuable starting point for developing novel anticancer agents. The hydroxyl and ester groups provide handles for chemical modification to optimize activity against various cancer cell lines. The fluorine atom can enhance the metabolic stability and cell permeability of potential drug candidates, leading to improved efficacy.

C. Development of Anti-inflammatory and Other Therapeutic Agents

Hydroxynaphthoate derivatives have also been investigated for their anti-inflammatory properties. The core scaffold can be modified to target enzymes involved in inflammatory pathways. The versatility of the functional groups allows for the exploration of a wide chemical space, potentially leading to the discovery of novel inhibitors for various therapeutic targets.

Conclusion

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is more than just a chemical intermediate; it is a strategically designed building block that leverages the benefits of both the naphthalene scaffold and fluorine substitution. Its utility in the synthesis of advanced pharmaceutical agents, particularly next-generation antibiotics, underscores its importance in modern drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering researchers and scientists the insights needed to harness its full potential in their research and development endeavors.

References

-

S. K. Ghorai, D. K. Ray, A. K. Das, and A. Pramanik, "Synthesis of mono- and difluoronaphthoic acids," J Org Chem, vol. 67, no. 4, pp. 1171-7, Feb 2002. [Link]

-

S. K. Ghorai, D. K. Ray, A. K. Das, and A. Pramanik, "Synthesis of Mono- and Difluoronaphthoic Acids," ResearchGate, Jan 2002. [Link]

-

M. D. P. Foundation, "Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model," MDPI, 2023. [Link]

-

Wikipedia, "Friedel–Crafts reaction," Wikipedia, The Free Encyclopedia. [Link]

-

2A Biotech, "Products - ETHYL 6-FLUORO-4-HYDROXY-2-NAPHTHOATE," 2A Biotech Website. [Link]

-

MySkinRecipes, "Ethyl 6-Fluoro-4-Hydroxy-2-Naphthoate," MySkinRecipes Website. [Link]

-

CP Lab Safety, "Ethyl 6-fluoro-4-hydroxy-2-naphthoate, 98% Purity, C13H11FO3, 250 mg," CP Lab Safety Website. [Link]

-

R. H. Vekariya and J. Aubé, "An intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol provides aryl and heteroaryl ketones at room temperature without any additional reagents," Org. Lett., vol. 18, pp. 3534-3537, 2016. [Link]

-

PubChem, "6-Hydroxy-2-naphthoic acid," National Center for Biotechnology Information. [Link]

- J. M.

- H. K. Vo and H. T. T.

-

M. D. P. Foundation, "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate," MDPI, 2022. [Link]

-

SciSpace, "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications," SciSpace, 2017. [Link]

-

National Institutes of Health, "Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives," PubMed Central. [Link]

-

Oriental Journal of Chemistry, "Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones," Oriental Journal of Chemistry, 2013. [Link]

-

M. D. P. Foundation, "Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives," MDPI, 2023. [Link]

-

National Institutes of Health, "Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones," PubMed Central. [Link]

- W.

- E. P. P. A. R. S.

-

NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Chemical Properties and Synthesis of 6-Hydroxy-2-Naphthoic Acid," NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]

-

The Good Scents Company, "1-hydroxy-2-naphthoic acid," The Good Scents Company Information System. [Link]

-

Technical Disclosure Commons, "Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid," Technical Disclosure Commons, 2025. [Link]

-

Y. Wang et al., "Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process," ResearchGate, Jan 2011. [Link]

-

National Institutes of Health, "A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids," PubMed Central, 2023. [Link]

-

National Institutes of Health, "Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds," PubMed, 2023. [Link]

-

M. D. P. Foundation, "Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate," MDPI, 2021. [Link]

- A. M.

- J. Y.

-

Royal Society of Chemistry, "Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions," RSC Publishing, 2023. [Link]

-

National Institutes of Health, "Biological Activity of Naturally Derived Naphthyridines," PubMed Central, 2022. [Link]

-

mzCloud, "6 Hydroxy 2 naphthoic acid," Advanced Mass Spectral Database, 2018. [Link]

-

I. V. Ukrainets et al., "(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates," ResearchGate, Jan 2006. [Link]

Sources

- 1. Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 3. Collection - Synthesis of Mono- and Difluoronaphthoic Acids - The Journal of Organic Chemistry - Figshare [figshare.com]

- 4. Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of mono- and difluoronaphthoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mzCloud – 6 Hydroxy 2 naphthoic acid [mzcloud.org]

- 11. prepchem.com [prepchem.com]

- 12. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 13. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 6-fluoro-4-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of Ethyl 6-fluoro-4-hydroxy-2-naphthoate. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including certain fluoroquinolone antibiotics.[1] Its unique structural features, including the fluorinated naphthalene core, present both opportunities and challenges in synthetic chemistry and drug design. This document offers a deep dive into its chemical properties, predictive spectroscopic data, and detailed experimental protocols to support ongoing research and development efforts.

Molecular Structure and Physicochemical Properties

Ethyl 6-fluoro-4-hydroxy-2-naphthoate possesses a rigid, planar naphthalene scaffold, a key feature influencing its interaction with biological targets. The molecule's chemical formula is C₁₃H₁₁FO₃, and it has a molecular weight of 234.22 g/mol .[2][3] The core structure consists of a naphthalene ring system substituted with a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and an ethyl ester at the 2-position. The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties of the aromatic system, potentially enhancing binding affinities and metabolic stability in drug candidates.[4]

| Property | Value | Source |

| CAS Number | 1093073-40-5 | [2] |

| Molecular Formula | C₁₃H₁₁FO₃ | [3] |

| Molecular Weight | 234.22 g/mol | [2][3] |

| Purity | >98% (Commercially available) | [2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate.

Detailed Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-naphthoate

Step 1: Formation of Potassium 6-fluoro-2-naphthoxide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 6-fluoro-2-naphthol (1 equivalent) in anhydrous toluene.

-

Add powdered potassium hydroxide (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 4 hours to ensure complete formation of the potassium salt.

-

Cool the reaction mixture to room temperature. The potassium salt will precipitate out of the solution.

-

Filter the precipitate under a nitrogen atmosphere and wash with anhydrous diethyl ether.

-

Dry the resulting potassium 6-fluoro-2-naphthoxide under vacuum.

Step 2: Kolbe-Schmitt Carboxylation

-

Place the dried potassium 6-fluoro-2-naphthoxide into a high-pressure autoclave.

-

Pressurize the autoclave with carbon dioxide to 100-150 atm.

-

Heat the autoclave to 180-200 °C for 6-8 hours with constant stirring.

-

Cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

-

Dissolve the solid residue in hot water and acidify with concentrated hydrochloric acid until a pH of 2-3 is reached.

-

The crude 6-fluoro-4-hydroxy-2-naphthoic acid will precipitate. Filter the solid, wash with cold water, and dry.

Step 3: Fischer Esterification

-

In a round-bottom flask, suspend the crude 6-fluoro-4-hydroxy-2-naphthoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight).

-

Reflux the mixture for 12-18 hours. Monitor the reaction progress using thin-layer chromatography. A similar, non-fluorinated reaction uses a reflux time of 36 hours.[5]

-

After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 6-fluoro-4-hydroxy-2-naphthoate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic and Crystallographic Characterization

Due to the limited availability of public experimental data for Ethyl 6-fluoro-4-hydroxy-2-naphthoate, the following spectroscopic characteristics are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar naphthoic acid derivatives.[6][7]

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.35 | t | 3H | -CH₂CH ₃ |

| ~4.35 | q | 2H | -CH ₂CH₃ |

| ~7.20 | s | 1H | Ar-H (H-3) |

| ~7.40 | dd | 1H | Ar-H (H-7) |

| ~7.90 | d | 1H | Ar-H (H-8) |

| ~8.10 | d | 1H | Ar-H (H-5) |

| ~8.50 | s | 1H | Ar-H (H-1) |

| ~10.50 | s | 1H | Ar-OH |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -CH₂C H₃ |

| ~61.0 | -C H₂CH₃ |

| ~105-135 | Aromatic C-H & C-F |

| ~150-160 | Aromatic C-O & C-F |

| ~165.0 | C=O (Ester) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | O-H stretch (hydroxyl) |

| ~1700-1720 | Strong | C=O stretch (ester) |

| ~1600, 1450-1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1200-1300 | Strong | C-O stretch (ester and phenol) |

| ~1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Assignment |

| 234.0692 | [M]⁺ (Calculated for C₁₃H₁₁FO₃) |

| 205 | [M - C₂H₅]⁺ |

| 189 | [M - OC₂H₅]⁺ |

| 161 | [M - COOC₂H₅]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Naphthalene derivatives are known to form distinct packing arrangements influenced by π-π stacking and other non-covalent interactions.[8][9] The presence of the fluorine atom and the hydroxyl group is expected to introduce additional hydrogen bonding and halogen bonding possibilities, influencing the crystal packing.

Caption: Workflow for the synthesis and characterization of the title compound.

Applications in Drug Development

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a valuable building block in medicinal chemistry. Its primary documented application is as an intermediate in the synthesis of fluoroquinolone antibiotics.[1] The naphthyridone core of many potent antibiotics is constructed from precursors like this molecule. The strategic placement of the fluorine atom can enhance the drug's antibacterial activity and pharmacokinetic profile.

Furthermore, the 6-hydroxy-2-naphthoic acid scaffold is recognized as an important intermediate for various active pharmaceutical ingredients (APIs).[10] The functional groups on Ethyl 6-fluoro-4-hydroxy-2-naphthoate allow for diverse chemical modifications, making it a versatile starting material for the discovery of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, proposed synthesis, and predicted analytical data for Ethyl 6-fluoro-4-hydroxy-2-naphthoate. While experimental data for this specific compound is scarce in public literature, the information presented herein, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers. The detailed protocols and predictive data serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this important pharmaceutical intermediate. Further experimental validation of the proposed synthesis and characterization is encouraged to expand the collective knowledge base for this compound.

References

- An In-depth Technical Guide to the Spectroscopic Data of Naphtho[2,3-d]thiazole-4,9-dione Deriv

- New transition metal(II)

- Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular - ChemRxiv. (URL: )

- Ethyl 6-fluoro-4-hydroxy-2-naphtho

- X-ray crystallographic data of compounds 6-9.

- Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. (URL: )

- Ethyl 6-fluoro-4-hydroxy-2-naphthoate, 98% Purity, C13H11FO3, 250 mg - CP Lab Safety. (URL: )

- Spectroscopic and Synthetic Insights into Naphthoic Acid Derivatives: A Focus on 1 - Benchchem. (URL: )

- Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)

- ETHYL 6-HYDROXY-2-NAPHTHO

- Structural analysis of internally crowded naphthalene derivatives.

- Ethyl 6-Fluoro-4-Hydroxy-2-Naphtho

- Synthesis of Methyl 6-hydroxy-2-naphtho

- The Role of 6-Hydroxy-2-Naphthoic Acid in Modern Pharmaceutical Synthesis. (URL: )

- (PDF) Crystal structure of di(naphthalen-2-yl)

Sources

- 1. Ethyl 6-Fluoro-4-Hydroxy-2-Naphthoate [myskinrecipes.com]

- 2. Ethyl 6-fluoro-4-hydroxy-2-naphthoate | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Spectroscopic data of Ethyl 6-fluoro-4-hydroxy-2-naphthoate

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 6-fluoro-4-hydroxy-2-naphthoate

Introduction

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a substituted naphthoic acid derivative of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a naphthalene core functionalized with fluoro, hydroxyl, and ethyl ester groups, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise characterization of this compound is paramount for ensuring its purity, confirming its structure, and understanding its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectroscopic data for Ethyl 6-fluoro-4-hydroxy-2-naphthoate. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret its ¹H NMR, ¹³C NMR, IR, and MS spectra. This predictive analysis offers a robust framework for researchers to verify their own experimental findings and to gain deeper insights into the structure-property relationships of this important molecule.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Ethyl 6-fluoro-4-hydroxy-2-naphthoate in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl ester group.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the naphthalene ring. The hydroxyl group at C4 and the ester group at C2 will cause downfield shifts for nearby protons, while the fluorine at C6 will introduce characteristic splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.0-8.2 | Singlet | - |

| H-3 | ~7.2-7.4 | Singlet | - |

| H-5 | ~7.8-8.0 | Doublet of doublets | J(H-F) ≈ 9-10 Hz, J(H-H) ≈ 8-9 Hz |

| H-7 | ~7.4-7.6 | Doublet of doublets | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-3 Hz |

| H-8 | ~7.9-8.1 | Doublet | J(H-H) ≈ 8-9 Hz |

| -OH | ~10.0-11.0 | Broad Singlet | - |

| -OCH₂CH₃ | ~4.3-4.5 | Quartet | J(H-H) ≈ 7 Hz |

| -OCH₂CH₃ | ~1.3-1.5 | Triplet | J(H-H) ≈ 7 Hz |

Diagram of Ethyl 6-fluoro-4-hydroxy-2-naphthoate with Proton Numbering

Caption: Structure of Ethyl 6-fluoro-4-hydroxy-2-naphthoate with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 6-fluoro-4-hydroxy-2-naphthoate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants.

-

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of Ethyl 6-fluoro-4-hydroxy-2-naphthoate, distinct signals are expected for each of the 13 carbon atoms. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~120-125 |

| C2 | ~130-135 |

| C3 | ~110-115 |

| C4 | ~155-160 |

| C4a | ~125-130 |

| C5 | ~115-120 |

| C6 | ~160-165 (doublet, ¹J(C-F) ≈ 240-250 Hz) |

| C7 | ~110-115 (doublet, ²J(C-F) ≈ 20-25 Hz) |

| C8 | ~125-130 |

| C8a | ~135-140 |

| C=O (ester) | ~165-170 |

| -OCH₂CH₃ | ~60-65 |

| -OCH₂CH₃ | ~14-16 |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum (i.e., all signals will appear as singlets, except for the carbon coupled to fluorine).

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may require a longer acquisition time than for ¹H NMR).

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as for the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 6-fluoro-4-hydroxy-2-naphthoate is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3500-3200 | O-H stretch (hydroxyl, hydrogen-bonded) | Broad, Strong |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (aliphatic) | Medium |

| 1720-1700 | C=O stretch (ester) | Strong |

| 1620-1580 | C=C stretch (aromatic) | Medium-Strong |

| 1250-1200 | C-O stretch (ester) | Strong |

| 1100-1000 | C-F stretch | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Predicted Mass Spectrometric (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Ethyl 6-fluoro-4-hydroxy-2-naphthoate, electron ionization (EI) mass spectrometry would likely be used. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks resulting from the cleavage of specific bonds.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular weight of Ethyl 6-fluoro-4-hydroxy-2-naphthoate (C₁₃H₁₁FO₃) is approximately 246.07 g/mol . The molecular ion peak is expected at m/z 246.

-

Loss of Ethoxy Radical (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to an acylium ion. This would result in a peak at m/z 201.[1]

-

Loss of Ethene (McLafferty Rearrangement): If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene. This would produce a fragment ion at m/z 218.[2]

-

Loss of Carbon Monoxide (-CO): The acylium ion at m/z 201 could further lose a molecule of carbon monoxide to give a fragment at m/z 173.

Predicted Major Fragments in Mass Spectrum

| m/z | Proposed Fragment |

| 246 | [M]⁺ |

| 218 | [M - C₂H₄]⁺ |

| 201 | [M - OCH₂CH₃]⁺ |

| 173 | [M - OCH₂CH₃ - CO]⁺ |

Diagram of Key Mass Spectrometry Fragmentation Pathways

Caption: Predicted major fragmentation pathways for Ethyl 6-fluoro-4-hydroxy-2-naphthoate in EI-MS.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Compare the obtained spectrum with spectral libraries if available.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of Ethyl 6-fluoro-4-hydroxy-2-naphthoate. By leveraging fundamental spectroscopic principles and data from analogous compounds, we have outlined the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for researchers in drug development and chemical synthesis, enabling them to confidently characterize this and structurally related molecules, thereby accelerating their research and development efforts.

References

- Benchchem. An In-depth Technical Guide to the Spectroscopic Data of Naphtho[2,3-d]thiazole-4,9-dione Derivatives.

-

ACS Publications. Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. 2018-09-13. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link].

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link].

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].

-

PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochim Acta A Mol Biomol Spectrosc. 2004 Jun;60(7):1453-7. Available from: [Link].

-

Chemistry LibreTexts. Interpreting Infrared Spectra. 2024-09-30. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. 2000. Available from: [Link].

Sources

Structural Elucidation of Ethyl 6-fluoro-4-hydroxy-2-naphthoate: A Comprehensive ¹H and ¹³C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-fluoro-4-hydroxy-2-naphthoate is a key molecular scaffold in medicinal chemistry and materials science. Unambiguous structural verification and purity assessment are critical prerequisites for its use in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose, providing detailed atomic-level information about molecular structure and connectivity. This technical guide offers a comprehensive, field-proven perspective on the complete ¹H and ¹³C NMR characterization of this compound. We will dissect the spectral features, explain the underlying principles of chemical shifts and coupling constants influenced by the unique substituent pattern, and provide a self-validating, step-by-step protocol for acquiring high-fidelity NMR data.